molecular formula C10H5F3N2 B8276359 3-Cyano-2-(trifluoromethyl)indole

3-Cyano-2-(trifluoromethyl)indole

Cat. No.: B8276359
M. Wt: 210.15 g/mol
InChI Key: CHPGRMBQNKTBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2-(trifluoromethyl)indole is a high-value, multifunctional heterocyclic building block designed for advanced research and development in medicinal chemistry. This compound integrates two highly versatile functional groups—a cyano moiety and a trifluoromethyl group—onto an indole scaffold, a structure recognized as a "privileged scaffold" in drug discovery due to its prevalence in pharmaceuticals and natural products . The presence of the strong electron-withdrawing trifluoromethyl group at the 2-position and the cyano group at the 3-position makes this indole derivative a promising intermediate for constructing complex molecular architectures. This compound serves as a key precursor in the synthesis of various medicinally important molecules. Indole derivatives bearing a trifluoromethyl group are of significant interest due to the unique properties imparted by fluorine, such as enhanced metabolic stability, bioavailability, and binding affinity to enzymatic active sites . Specifically, 2-trifluoromethylindoles have been investigated as potential selective COX-2 inhibitors with anti-inflammatory properties, as well as agents demonstrating neuroprotective, antiproliferative, and antifungal activities . The 3-cyano group offers a synthetic handle for further derivatization, enabling its use in multi-component reactions and the construction of diverse heterocyclic systems, such as pyrans, pyridines, and pyrimidines, which are core structures in many bioactive compounds . The synthetic utility of this compound is underscored by its role as an intermediate in modern fluorination and cross-coupling strategies. Related 3-halogenated-2-CF3-indoles undergo efficient palladium-catalyzed cross-coupling reactions with reagents like phenyl boronic acid and phenylacetylene, and can be converted to 3-cyano derivatives via reactions with copper cyanide, highlighting a potential route to access this compound and its analogues . Researchers can leverage this molecule to develop novel therapeutic candidates, particularly in the areas of anti-inflammatory, anticancer, and central nervous system drug discovery. This product is intended for research purposes only and is not for human or personal use.

Properties

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indole-3-carbonitrile

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)9-7(5-14)6-3-1-2-4-8(6)15-9/h1-4,15H

InChI Key

CHPGRMBQNKTBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Cyano-2-(trifluoromethyl)indole derivatives have shown promise in the field of cancer therapeutics. For instance, studies indicate that certain indole derivatives exhibit significant antitumor activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor progression suggests its potential as a lead compound for developing new anticancer agents .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, the compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further investigation in drug development .

Case Study: NCI Evaluation
The National Cancer Institute (NCI) has evaluated several derivatives of this compound for their cytotoxic effects against a panel of human tumor cell lines. Results indicated that some compounds exhibited mean growth inhibition values that warrant further exploration for clinical applications .

Synthetic Applications

Synthesis of Indole Derivatives
this compound serves as an important intermediate in the synthesis of various indole derivatives. The introduction of the cyano group at the C3 position enhances the electrophilic character of the indole ring, facilitating nucleophilic substitution reactions with diverse reagents .

Table: Synthetic Methods Involving this compound

MethodologyYield (%)Comments
Palladium-catalyzed cross-coupling72-98Effective for generating phenyl-substituted derivatives
HalogenationUp to 98Produces halogenated derivatives useful for further functionalization
Nucleophilic substitutionVariesSensitive to reaction conditions; yields depend on base used

Material Science

Fluorinated Materials
The trifluoromethyl group in this compound imparts unique physical properties, such as increased lipophilicity and stability, making it valuable in the design of advanced materials. Its incorporation into polymers or coatings can enhance chemical resistance and thermal stability .

In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities, including antimicrobial effects and anti-inflammatory properties. These activities are attributed to its ability to interact with biological targets involved in disease processes.

Chemical Reactions Analysis

Chemical Reactions of 3-Cyano-2-(trifluoromethyl)indole

The chemical behavior of this compound can be explored through several key reactions, including halogenation, nucleophilic substitutions, and cross-coupling reactions.

Halogenation

Halogenation is a common reaction for indole derivatives, and this compound can undergo this transformation effectively:

  • Reagents: N-chlorosuccinimide (for chlorination), bromine (for bromination), iodine (for iodination).

  • Conditions: Typically performed in solvents like THF or dichloromethane at room temperature or slightly elevated temperatures.

  • Products: The halogenation leads to the formation of 3-halo derivatives, such as 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)indoles, with yields reaching up to 98% depending on the specific halogen used and reaction conditions .

Nucleophilic Substitution Reactions

Nucleophilic substitution is another significant pathway for modifying the indole structure:

  • Nucleophiles: Common nucleophiles include thiophenols, cyanides, and various alkylating agents.

  • Mechanism: The reaction typically involves the nucleophile attacking the carbon atom adjacent to the cyano or trifluoromethyl groups, leading to substitution at the indole nitrogen or carbon positions.

  • Yields: High yields (up to 88%) have been reported when using strong nucleophiles like thiophenol in conjunction with suitable bases such as cesium carbonate .

Cross-Coupling Reactions

Cross-coupling reactions are pivotal for constructing complex organic molecules:

  • Reagents: Phenyl boronic acid and phenylacetylene are commonly used coupling partners.

  • Catalysts: Palladium catalysts facilitate these reactions, allowing for efficient formation of new carbon-carbon bonds.

  • Outcomes: These reactions yield products such as 3-phenyl-2-(trifluoromethyl)indoles and acetylenic derivatives with yields ranging from 72% to 98% .

Comparison with Similar Compounds

Bioactivity and Molecular Interactions

  • Trifluoromethyl Effects : The -CF₃ group at C2 enables unique interactions, such as additional hydrogen bonding with residues like Ala17 and Asn21 in protein binding studies (observed in a structurally similar compound, "Compound 24") . This contrasts with indoles lacking -CF₃, which rely solely on π-NH interactions (e.g., with Asn21) .

Spectroscopic and Physicochemical Properties

  • NMR Data: While direct data for 3-cyano-2-(trifluoromethyl)indole is unavailable, related 3-cyanoindoles exhibit characteristic 13C-NMR signals at ~101–110 ppm for the cyano-bearing carbon (cf. : 101.99 ppm for C-3) . The -CF₃ group likely causes deshielding in neighboring carbons, as seen in trifluoromethylated phenylindoles ().
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) for similar compounds (e.g., ’s [M+H]+ at 223.1225) aligns with expected values for cyanoindoles, suggesting consistency in fragmentation patterns .

Fluorinated Substituent Impact

  • Trifluoromethyl (-CF₃) vs. Trifluoroethyl (-CF₂CH₃) : The -CF₃ group in the target compound offers stronger electron-withdrawing effects and greater steric bulk than -CF₂CH₃, which is harder to introduce via C–H functionalization () . This makes -CF₃ more favorable for applications requiring enhanced binding affinity and metabolic stability.
  • Comparison with Non-Fluorinated Analogs: Cyanoindoles without fluorinated groups (e.g., ’s 3-cyano-2-(1H)-oxopyridines) exhibit reduced lipophilicity and weaker protein interactions, underscoring the synergistic role of -CN and -CF₃ in the target compound .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Cyano-2-(trifluoromethyl)indole, considering regioselectivity challenges?

  • Methodological Answer : The synthesis can be achieved via two primary routes:
  • Base-Promoted Coupling : Reacting indole derivatives with trifluoroacetimidoyl chlorides (e.g., Scheme 27 in ). For example, indole-3-carbaldehyde reacts at the C2 position with trifluoroacetimidoyl chlorides using NaH as a base to yield trifluoromethylated products. This method requires careful control of base strength and reaction temperature to direct regioselectivity .
  • Domino Cyclization/Trifluoromethylation : Using fluoroform-derived CuCF3 with 2-alkynylanilines under metal-free conditions (). This method avoids transition metals and achieves C3-trifluoromethylation via radical pathways .
    Key Consideration : Regioselectivity depends on precursor substitution (e.g., indole-3-carboxylic acid forms cyclized products via intramolecular nucleophilic addition) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • 19F NMR : Critical for confirming the presence and electronic environment of the CF3 group. A singlet near δ -60 ppm is typical for trifluoromethylated indoles .
  • IR Spectroscopy : The cyano group (C≡N) shows a sharp peak at ~2200–2250 cm⁻¹. The CF3 group may exhibit stretching vibrations at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular formula validation, particularly for distinguishing isomers (e.g., C10H6F3N2 requires ±3 ppm precision) .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the indole core in this compound?

  • Methodological Answer : The CF3 group is strongly electron-withdrawing, which:
  • Reduces Basicity : The indole nitrogen’s lone pair is less available for protonation or nucleophilic reactions ().
  • Directs Electrophilic Substitution : CF3 at C2 deactivates the indole ring, favoring electrophilic attacks at C5 or C7 (para/ortho to CF3) in further functionalization .
  • Enhances Metabolic Stability : The CF3 group reduces oxidative metabolism, a key consideration in drug design ().

Advanced Research Questions

Q. What strategies address conflicting reactivity patterns observed in trifluoromethylation reactions of indole derivatives under different catalytic systems?

  • Methodological Answer : Contradictions arise from competing mechanisms:
  • Radical vs. Ionic Pathways : Metal-free methods (e.g., CF3SO2Na with oxidants) favor radical trifluoromethylation at C2 (), while CuCF3 promotes ionic cyclization at C3 (). To reconcile results, use mechanistic probes like TEMPO (radical scavenger) or isotopic labeling .
  • Base Sensitivity : NaH/NEt3 systems () may deprotonate acid-sensitive intermediates, whereas Bi(OTf)3-catalyzed reactions tolerate hydroxyl esters (). Adjust base strength based on substrate stability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioisosteric effects of cyano and trifluoromethyl groups in indole-based pharmacophores?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogues with CN vs. CF3 at C2 and assess binding affinity (e.g., enzyme inhibition assays). For example, in HCV NS5B polymerase inhibitors (), replacing C5-ethyl with CF3 improved IC50 but reduced cellular potency (EC50), highlighting trade-offs between target engagement and permeability .
  • Computational Modeling : Compare electrostatic potential maps (EPMs) of CN and CF3 groups to quantify electronic differences. Tools like DFT can predict how these groups alter π-π stacking or hydrogen bonding .

Q. What mechanistic insights explain divergent cyclization pathways observed when using different indole precursors in trifluoroacetimidoyl chloride reactions?

  • Methodological Answer : Cyclization outcomes depend on nucleophilic sites:
  • Indole-3-Carboxylic Acid : Forms 4,9-dihydropyrano[3,4-b]indol-3(1H)-one via intramolecular oxygen attack on the imine (, Scheme 27).
  • Indole-3-Carbaldehyde : Cyclizes through C2 nucleophilic addition, producing linear trifluoromethylated indoles .
    Resolution : Use kinetic studies (e.g., VT NMR) to track intermediate formation. Substituents at C3 (e.g., COOH vs. CHO) dictate whether oxygen or carbon acts as the nucleophile .

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